molecular formula C14H20N2O4S B14946176 Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate

Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate

Katalognummer: B14946176
Molekulargewicht: 312.39 g/mol
InChI-Schlüssel: DWIINKFCMOAQOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE: is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyclopropylamino group attached to a sulfonyl phenethyl moiety, which is further linked to an ethyl carbamate group. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE typically involves the reaction of 4-(cyclopropylamino)sulfonylphenethylamine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: ETHYL N-{4-[(CYCLOPROPYLAMINO)SULFONYL]PHENETHYL}CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylamino group, in particular, contributes to its stability and reactivity .

Eigenschaften

Molekularformel

C14H20N2O4S

Molekulargewicht

312.39 g/mol

IUPAC-Name

ethyl N-[2-[4-(cyclopropylsulfamoyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C14H20N2O4S/c1-2-20-14(17)15-10-9-11-3-7-13(8-4-11)21(18,19)16-12-5-6-12/h3-4,7-8,12,16H,2,5-6,9-10H2,1H3,(H,15,17)

InChI-Schlüssel

DWIINKFCMOAQOE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.